N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-[2-(4-Chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three distinct substituents:
- A 4-methoxyphenyl group at the 7-position of the pyrrolopyrimidine core.
- A phenyl group at the 5-position.
- A 4-chlorophenethylamine moiety (N-substituent) at the 4-position.
Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, as seen in related pyrrolo[2,3-d]pyrimidines .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-33-23-13-11-22(12-14-23)32-17-24(20-5-3-2-4-6-20)25-26(30-18-31-27(25)32)29-16-15-19-7-9-21(28)10-8-19/h2-14,17-18H,15-16H2,1H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQWVNMAPKHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl groups: This step often involves Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Attachment of the 4-chlorophenyl and 4-methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications and Physicochemical Properties
Key structural analogs differ in substituents at the 4-, 5-, and 7-positions, influencing solubility, logP, and bioactivity.
*Estimated based on structural similarity.
- Chlorophenyl vs.
- Fluorophenyl Substituents : Compound 9d (5-(4-fluorophenyl)) exhibits a lower logP (2.5) and higher polarity, favoring solubility but possibly limiting cellular uptake .
Key Research Findings
Structural Activity Relationships (SAR)
- N-Substituents : Bulky groups (e.g., 4-chlorophenethyl) improve target affinity but may reduce solubility. Smaller groups (e.g., 4-methylphenyl) balance activity and bioavailability .
- 7-Position Substituents : Methoxy or ethoxy groups enhance metabolic stability compared to halogens or amines .
- 5-Position Aryl Groups : Phenyl or fluorophenyl residues optimize π-π stacking in kinase binding pockets .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and enzymatic inhibition. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C30H35ClN2O2
- Molar Mass : 491.06 g/mol
- CAS Number : 1349637-14-4
The biological activity of this compound involves several mechanisms:
-
Inhibition of Kinases : This compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation. Specifically, it targets:
- Tyrosine Kinases : Involved in the regulation of various cellular processes including growth and differentiation.
- Mitogen-Activated Protein Kinases (MAPKs) : Critical for cellular responses to growth factors and stress signals.
- Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against pancreatic adenocarcinoma (CFPAC-1) cells with an IC50 value indicating strong growth inhibition.
- Apoptosis Induction : The compound has been associated with inducing apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.
Biological Activity Data
| Activity Type | Target/Effect | IC50 Value | Reference |
|---|---|---|---|
| Antiproliferative | Pancreatic Adenocarcinoma (CFPAC-1) | 0.79 µM | |
| Kinase Inhibition | Tyrosine Kinase | Varies by subtype | |
| Apoptosis Induction | Cancer Cells | Not specified |
Case Studies and Research Findings
- Anticancer Studies : A study published in Medicinal Chemistry highlighted the efficacy of pyrrolo[2,3-d]pyrimidines as anticancer agents. The compound demonstrated significant activity against multiple cancer cell lines through kinase inhibition and apoptosis induction mechanisms .
- Enzyme Inhibition : Research also indicates that similar compounds within the pyrrolo[2,3-d]pyrimidine class exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease, suggesting potential applications in neurodegenerative diseases and urea cycle disorders .
- Structural Optimization : Ongoing research focuses on optimizing the structure of pyrrolo[2,3-d]pyrimidines to enhance their selectivity and potency against specific cancer types while minimizing off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
